Cyclopropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cyclopropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” is a complex organic compound. It contains a cyclopropyl group (a three-membered carbon ring), a 1,3-dioxolane group (a five-membered ring containing two oxygen atoms), and a 2-thienyl ketone group (a five-membered ring containing a sulfur atom and a ketone functional group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three distinct functional groups mentioned above. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone group, which is typically reactive towards nucleophiles. The 1,3-dioxolane ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ketone could increase its polarity, and the cyclopropyl group could introduce strain into the molecule .Scientific Research Applications
Polymerization and Material Synthesis
Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone has applications in the synthesis of polymers. For instance, substituted 2-cyclopropyl-4-methylene-1,3-dioxolanes, closely related to this compound, have been used in photoinitiated cationic polymerization, resulting in polyether ketones with molecular weights ranging from 5000 to 33,600 g/mol (Al-Doaiss et al., 2001).
Organic Synthesis and Chemical Reactions
This compound is significant in various organic synthesis processes. For example, the cyclopropyl phenyl ketone, a similar structure, undergoes oxidative addition to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition for creating cyclopentane compounds (Ogoshi et al., 2006). Additionally, cyclopropyl ketones, in general, are used in gold(I)-catalyzed asymmetric cycloaddition, indicating their role in producing optically active ketones (Zhang & Zhang, 2012).
Antioxidant Activity and Molecular Interactions
Derivatives of di-2-thienyl ketones, which include structures similar to cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, have been evaluated for their antioxidant activities. These compounds have shown significant inhibition percentages, indicating potential use in fields requiring antioxidant properties (Althagafi, 2022).
Applications in Cycloaddition and Ring Formation
Compounds structurally similar to cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone are used in various cycloaddition reactions. For instance, cyclopropyl aryl ketones undergo visible light photocatalysis in a formal [3+2] reaction to generate cyclopentane ring systems (Lu et al., 2011).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Future Directions
properties
IUPAC Name |
cyclopropyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-10(7-1-2-7)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKVBIRMCPUHPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(S2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641895 |
Source
|
Record name | Cyclopropyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-50-4 |
Source
|
Record name | Cyclopropyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.